molecular formula C26H20F2N2O5 B2748201 N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866342-95-2

N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2748201
CAS No.: 866342-95-2
M. Wt: 478.452
InChI Key: DHCOMURYDUOMKD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline, 6-fluoro-4-oxoquinoline, and 4-fluorobenzoyl chloride. The synthesis may involve:

    Acylation: Reacting 2,4-dimethoxyaniline with 4-fluorobenzoyl chloride in the presence of a base like pyridine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with 6-fluoro-4-oxoquinoline under acidic or basic conditions to form the quinoline core.

    Amidation: The final step involves amidation to introduce the acetamide group, often using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: Halogen atoms like fluorine can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of methoxy groups may yield phenolic compounds, while reduction of carbonyl groups may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-2-[6-chloro-3-(4-chlorobenzoyl)-4-oxoquinolin-1-yl]acetamide
  • N-(2,4-dimethoxyphenyl)-2-[6-bromo-3-(4-bromobenzoyl)-4-oxoquinolin-1-yl]acetamide

Uniqueness

N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. Fluorine atoms can also influence the compound’s lipophilicity and membrane permeability, making it a valuable candidate for drug development.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F2N2O5/c1-34-18-8-9-21(23(12-18)35-2)29-24(31)14-30-13-20(25(32)15-3-5-16(27)6-4-15)26(33)19-11-17(28)7-10-22(19)30/h3-13H,14H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCOMURYDUOMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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